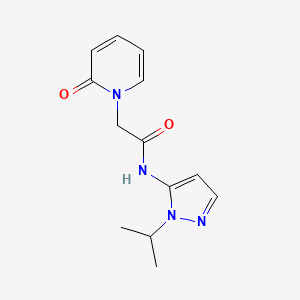
2-(2-oxopyridin-1-yl)-N-(2-propan-2-ylpyrazol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-oxopyridin-1-yl)-N-(2-propan-2-ylpyrazol-3-yl)acetamide, also known as OPAA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. OPAA is a pyridine-based compound that is synthesized using specific chemical methods.
作用机制
The mechanism of action of 2-(2-oxopyridin-1-yl)-N-(2-propan-2-ylpyrazol-3-yl)acetamide involves the inhibition of specific enzymes, including acetylcholinesterase. 2-(2-oxopyridin-1-yl)-N-(2-propan-2-ylpyrazol-3-yl)acetamide binds to the active site of these enzymes, preventing them from carrying out their normal functions. This inhibition can lead to a range of physiological and biochemical effects, depending on the specific enzyme that is targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-oxopyridin-1-yl)-N-(2-propan-2-ylpyrazol-3-yl)acetamide depend on the specific enzyme that is inhibited. Inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the brain, which can improve cognitive function. 2-(2-oxopyridin-1-yl)-N-(2-propan-2-ylpyrazol-3-yl)acetamide has also been shown to inhibit the activity of other enzymes, including carbonic anhydrase, which is involved in the regulation of pH in the body. Inhibition of carbonic anhydrase can lead to changes in blood pH and electrolyte balance.
实验室实验的优点和局限性
The use of 2-(2-oxopyridin-1-yl)-N-(2-propan-2-ylpyrazol-3-yl)acetamide in lab experiments has several advantages and limitations. One advantage is that 2-(2-oxopyridin-1-yl)-N-(2-propan-2-ylpyrazol-3-yl)acetamide is a highly specific inhibitor of certain enzymes, allowing for precise control over biological processes. However, 2-(2-oxopyridin-1-yl)-N-(2-propan-2-ylpyrazol-3-yl)acetamide can also have off-target effects, leading to unintended consequences. Additionally, the synthesis of 2-(2-oxopyridin-1-yl)-N-(2-propan-2-ylpyrazol-3-yl)acetamide can be challenging, and the compound is relatively expensive.
未来方向
There are several potential future directions for the use of 2-(2-oxopyridin-1-yl)-N-(2-propan-2-ylpyrazol-3-yl)acetamide in scientific research. One area of interest is the study of the role of acetylcholinesterase in neurological disorders, such as Alzheimer's disease. 2-(2-oxopyridin-1-yl)-N-(2-propan-2-ylpyrazol-3-yl)acetamide can be used to inhibit acetylcholinesterase and study the effects on cognitive function. Additionally, there is potential for the use of 2-(2-oxopyridin-1-yl)-N-(2-propan-2-ylpyrazol-3-yl)acetamide in the development of new drugs for the treatment of various diseases. 2-(2-oxopyridin-1-yl)-N-(2-propan-2-ylpyrazol-3-yl)acetamide can be used as a starting point for the development of more potent and selective inhibitors of specific enzymes. Finally, there is potential for the use of 2-(2-oxopyridin-1-yl)-N-(2-propan-2-ylpyrazol-3-yl)acetamide in the development of new diagnostic tools for the detection of specific diseases. By targeting specific enzymes, 2-(2-oxopyridin-1-yl)-N-(2-propan-2-ylpyrazol-3-yl)acetamide can be used to detect changes in enzyme activity that are associated with disease states.
Conclusion:
In conclusion, 2-(2-oxopyridin-1-yl)-N-(2-propan-2-ylpyrazol-3-yl)acetamide is a pyridine-based compound that has potential applications in scientific research. The synthesis method of 2-(2-oxopyridin-1-yl)-N-(2-propan-2-ylpyrazol-3-yl)acetamide involves several steps, and the resulting product is a highly specific inhibitor of certain enzymes. 2-(2-oxopyridin-1-yl)-N-(2-propan-2-ylpyrazol-3-yl)acetamide has been extensively studied for its potential applications in the study of various biological processes, including the role of acetylcholinesterase in neurological disorders. There are several potential future directions for the use of 2-(2-oxopyridin-1-yl)-N-(2-propan-2-ylpyrazol-3-yl)acetamide in scientific research, including the development of new drugs and diagnostic tools.
合成方法
The synthesis of 2-(2-oxopyridin-1-yl)-N-(2-propan-2-ylpyrazol-3-yl)acetamide involves several steps, including the reaction of 2-chloropyridine with 2-propan-2-ylpyrazole-3-carboxylic acid, followed by the addition of acetic anhydride and a base. The resulting product is then purified using column chromatography to obtain pure 2-(2-oxopyridin-1-yl)-N-(2-propan-2-ylpyrazol-3-yl)acetamide. This method has been reported to yield high-quality 2-(2-oxopyridin-1-yl)-N-(2-propan-2-ylpyrazol-3-yl)acetamide with a purity of over 98%.
科学研究应用
2-(2-oxopyridin-1-yl)-N-(2-propan-2-ylpyrazol-3-yl)acetamide has been extensively studied for its potential applications in scientific research. One of the primary uses of 2-(2-oxopyridin-1-yl)-N-(2-propan-2-ylpyrazol-3-yl)acetamide is as a tool for studying the role of pyridine-based compounds in various biological processes. 2-(2-oxopyridin-1-yl)-N-(2-propan-2-ylpyrazol-3-yl)acetamide has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, which is involved in neurotransmitter signaling in the brain. This inhibition can be used to study the role of acetylcholinesterase in various neurological disorders, such as Alzheimer's disease.
属性
IUPAC Name |
2-(2-oxopyridin-1-yl)-N-(2-propan-2-ylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-10(2)17-11(6-7-14-17)15-12(18)9-16-8-4-3-5-13(16)19/h3-8,10H,9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVLGCXOPHGRBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)NC(=O)CN2C=CC=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,3-dihydroindol-1-yl)-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B7528376.png)
![N-[5-(dimethylamino)pyridin-2-yl]cyclopentanecarboxamide](/img/structure/B7528391.png)
![(E)-3-(3-methoxy-4-prop-2-enoxyphenyl)-N-[(4-methylphenyl)methyl]-N-prop-2-ynylprop-2-enamide](/img/structure/B7528393.png)
![N-[(2,4,6-trimethylphenyl)methyl]methanesulfonamide](/img/structure/B7528402.png)
![4-[acetyl(methyl)amino]-N-cyclopropylpiperidine-1-carboxamide](/img/structure/B7528410.png)




![N-[1-(furan-3-carbonyl)piperidin-4-yl]-N-methylacetamide](/img/structure/B7528456.png)


![1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile](/img/structure/B7528477.png)
![(E)-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide](/img/structure/B7528479.png)